molecular formula C10H10Cl2O B6259668 1-(2,6-dichlorophenyl)-2-methylpropan-1-one CAS No. 1423032-98-7

1-(2,6-dichlorophenyl)-2-methylpropan-1-one

Cat. No. B6259668
CAS RN: 1423032-98-7
M. Wt: 217.1
InChI Key:
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Description

1-(2,6-dichlorophenyl)-2-methylpropan-1-one, also known as 2,6-dichlorophenylacetonitrile (DCPA), is an organic compound that is widely used in scientific research and lab experiments. It is a colorless, volatile liquid with a sweet, pungent odor. DCPA is a versatile compound that has been used in a variety of applications, including synthesis of other compounds, drug discovery and development, and as a reagent for analytical chemistry.

Scientific Research Applications

DCPA has been used in a variety of scientific research applications, including drug discovery and development, the synthesis of other compounds, and as a reagent for analytical chemistry. DCPA has been used to synthesize a variety of compounds, such as 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzyl alcohol and 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzaldehyde. It has also been used to synthesize a variety of pharmaceuticals, such as the antifungal drug ketoconazole and the anti-inflammatory drug naproxen.

Mechanism of Action

DCPA is a versatile compound that can be used to synthesize a variety of compounds and pharmaceuticals. The mechanism of action of DCPA is still not fully understood, but it is believed to act as a nucleophile in the synthesis of other compounds. It is also believed to act as an electron-withdrawing group, which can stabilize the transition state of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPA are not well understood. It is believed to be metabolized in the body, but the exact mechanism of metabolism is not known. It is also believed to be excreted in the urine, but the exact mechanism of excretion is not known.

Advantages and Limitations for Lab Experiments

The main advantage of using DCPA in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile compound that can be used to synthesize a variety of compounds and pharmaceuticals. The main limitation of using DCPA in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of a reaction.

Future Directions

Future research should focus on better understanding the mechanism of action of DCPA and its biochemical and physiological effects. Additionally, research should focus on developing new methods for synthesizing DCPA, as well as new methods for using it in laboratory experiments. Additionally, research should focus on developing new compounds and pharmaceuticals that can be synthesized using DCPA. Finally, research should focus on better understanding the toxicology of DCPA and the potential health risks associated with its use.

Synthesis Methods

DCPA can be synthesized by a variety of methods, including the reaction of 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzaldehyde with hydroxylamine hydrochloride, the reaction of 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzaldehyde with sodium cyanide, and the reaction of 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzaldehyde with potassium cyanide. All of these reactions produce DCPA as the primary product. It is also possible to synthesize DCPA from 1-(2,6-dichlorophenyl)-2-methylpropan-1-onebenzyl alcohol using either a Grignard reaction or a Williamson ether synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichlorophenyl)-2-methylpropan-1-one involves the conversion of 2,6-dichlorobenzene to 2,6-dichlorobenzyl chloride, followed by the Friedel-Crafts acylation reaction with acetone to yield the target compound.", "Starting Materials": [ "2,6-dichlorobenzene", "AlCl3", "acetone", "HCl", "NaOH", "MgSO4", "anhydrous ether" ], "Reaction": [ "1. Conversion of 2,6-dichlorobenzene to 2,6-dichlorobenzyl chloride:", " a. Dissolve 2,6-dichlorobenzene in anhydrous ether.", " b. Add AlCl3 to the solution and stir for 30 minutes at room temperature.", " c. Add HCl to the reaction mixture to quench the reaction.", " d. Extract the product with ether and wash with NaOH and water.", " e. Dry the organic layer with MgSO4 and evaporate the solvent to obtain 2,6-dichlorobenzyl chloride.", "2. Friedel-Crafts acylation reaction with acetone:", " a. Dissolve acetone in anhydrous ether.", " b. Add 2,6-dichlorobenzyl chloride to the solution and stir for 2 hours at room temperature.", " c. Quench the reaction with water and extract the product with ether.", " d. Wash the organic layer with NaOH and water.", " e. Dry the organic layer with MgSO4 and evaporate the solvent to obtain 1-(2,6-dichlorophenyl)-2-methylpropan-1-one." ] }

CAS RN

1423032-98-7

Product Name

1-(2,6-dichlorophenyl)-2-methylpropan-1-one

Molecular Formula

C10H10Cl2O

Molecular Weight

217.1

Purity

91

Origin of Product

United States

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